Methyl 2-[(phenylsulfonyl)oxy]benzoate
Description
Methyl 2-[(phenylsulfonyl)oxy]benzoate is a benzoate ester derivative featuring a phenylsulfonyloxy substituent at the 2-position of the aromatic ring. This compound is structurally characterized by the sulfonate ester group (–OSO₂Ph) attached to the benzoate backbone, which confers unique electronic and steric properties. Its molecular formula is inferred as C₁₄H₁₂O₅S, with a molecular weight of approximately 300.3 g/mol based on structural analogs .
Properties
Molecular Formula |
C14H12O5S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonyloxy)benzoate |
InChI |
InChI=1S/C14H12O5S/c1-18-14(15)12-9-5-6-10-13(12)19-20(16,17)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
ARGCXIFNXVFWHC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
- Methyl 2-((methylsulfonyl)oxy)benzoate (CAS 95667-98-4): Replaces the phenylsulfonyl group with a methylsulfonyl (–OSO₂Me) substituent.
- Methyl phenylsulfonylacetate (CAS 34097-60-4) : Features a phenylsulfonyl group on an acetate backbone instead of a benzoate. The shorter carbon chain may enhance solubility in polar solvents but reduce aromatic conjugation .
- Sulfonylurea Herbicides () : Compounds like metsulfuron methyl ester incorporate triazine and sulfonylurea bridges, enabling herbicidal activity via acetolactate synthase inhibition. These differ significantly in backbone structure but share sulfonyl-based reactivity .
Functional Group Influence
The phenylsulfonyloxy group in the target compound provides strong electron-withdrawing effects, stabilizing the ester against nucleophilic attack compared to simpler esters like methyl benzoate (CAS 93-58-3) . However, it is less stable than aliphatic branched esters (e.g., isopropyl benzoate, CAS 939-48-0), which benefit from steric protection .
Physicochemical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Low polarity, high volatility | Solvent, flavoring agent |
| Methyl 2-[(phenylsulfonyl)oxy]benzoate | - | C₁₄H₁₂O₅S | ~300.3 | Moderate solubility, hydrolytically stable | Research, synthesis |
| Metsulfuron methyl ester | - | C₁₄H₁₅N₅O₆S | 381.36 | High stability, herbicidal activity | Agriculture (herbicide) |
| Methyl phenylsulfonylacetate | 34097-60-4 | C₉H₁₀O₄S | 214.24 | Polar, reactive ester group | Chemical intermediate |
Reactivity and Stability
- Hydrolysis Resistance : The phenylsulfonyloxy group enhances resistance to hydrolysis compared to methylsulfonyl analogs (e.g., CAS 95667-98-4), as evidenced by studies on similar benzoate derivatives (). The bulky phenyl group sterically shields the ester linkage .
- Comparison with Sulfonylureas : Sulfonylurea herbicides () exhibit greater hydrolytic stability due to their urea bridges and triazine rings, which are less prone to nucleophilic attack than sulfonate esters .
Preparation Methods
Nucleophilic Substitution Mechanism
-
Activation : CuBr coordinates with the substrate, polarizing the C–Cl bond.
-
Attack : Phenylsulfinate attacks the electrophilic carbon, displacing chloride.
-
Byproduct Removal : NaCl is filtered post-reaction.
Sulfonylation Mechanism
-
Deprotonation : DMAP abstracts a proton from the hydroxyl group.
-
Sulfonyl Transfer : The oxygen nucleophile attacks the sulfonyl chloride, releasing HCl.
-
Neutralization : Excess base (e.g., NaHCO₃) neutralizes HCl.
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